Borane Diisoamyl Sulfide
Overview
Description
Borane Diisoamyl Sulfide is a chemical compound formed by the complexation of borane (BH₃) with diisoamyl sulfide. This compound is known for its stability and utility in various chemical reactions, particularly in hydroboration processes. This compound is a promising borane carrier due to its mild, ethereal aroma and economical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Borane Diisoamyl Sulfide can be synthesized by reacting borane with diisoamyl sulfide under controlled conditions. The reaction typically involves the use of borane-methyl sulfide complex or borane-tetrahydrofuran complex as a borane source. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale reaction of borane with diisoamyl sulfide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Borane Diisoamyl Sulfide undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of borane to alkenes or alkynes, resulting in the formation of organoboranes.
Oxidation: The hydroboration products can be oxidized to form alcohols or other functional groups.
Common Reagents and Conditions
Hydroboration: Typically carried out using borane-tetrahydrofuran complex or borane-methyl sulfide complex in an inert atmosphere.
Oxidation: Commonly performed using hydrogen peroxide and sodium hydroxide.
Reduction: Often involves the use of borane-dimethyl sulfide complex under continuous-flow conditions.
Major Products Formed
Hydroboration: Organoboranes
Oxidation: Alcohols
Reduction: Amines and alcohols
Scientific Research Applications
Borane Diisoamyl Sulfide has a wide range of applications in scientific research:
Chemistry: Used as a borane carrier in hydroboration reactions, facilitating the synthesis of various organoboranes.
Biology: Employed in the reduction of biological molecules, aiding in the study of biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Borane Diisoamyl Sulfide involves the complexation of borane with diisoamyl sulfide, which stabilizes the borane and enhances its reactivity. In hydroboration reactions, the borane moiety adds to the carbon-carbon double or triple bonds, forming organoboranes. The subsequent oxidation or reduction steps convert these intermediates into various functional groups .
Comparison with Similar Compounds
Similar Compounds
Borane Dimethyl Sulfide: Another borane complex used in hydroboration and reduction reactions.
Borane Tetrahydrofuran Complex: A borane source commonly used in hydroboration reactions.
Disiamylborane: An organoborane used in selective hydroboration-oxidation reactions.
Uniqueness
Borane Diisoamyl Sulfide is unique due to its mild aroma, economical synthesis, and stability at room temperature. It offers advantages over other borane complexes, such as higher stability and ease of recovery from reaction mixtures .
Properties
InChI |
InChI=1S/C10H22S.B/c1-9(2)5-7-11-8-6-10(3)4;/h9-10H,5-8H2,1-4H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVWVIORQZOVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC(C)CCSCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465395 | |
Record name | Borane Diisoamyl Sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183118-10-7 | |
Record name | Borane Diisoamyl Sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.